4-Fluoro-2-nitrobenzene-1-sulfonamide
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Overview
Description
4-Fluoro-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5FN2O4S It is a derivative of benzene, where a fluorine atom, a nitro group, and a sulfonamide group are substituted at the 4, 2, and 1 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-nitrobenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoronitrobenzene with sulfonamide under specific conditions. The synthesis typically involves the following steps:
Nitration: 4-Fluoronitrobenzene is prepared by nitration of 4-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted diphenyl ethers.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonyl chlorides using reagents like thionyl chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Phenoxide ions, potassium carbonate.
Oxidation: Thionyl chloride, sulfur trioxide.
Major Products Formed
Reduction: 4-Fluoro-2-aminobenzene-1-sulfonamide.
Substitution: Substituted diphenyl ethers.
Oxidation: Sulfonyl chlorides.
Scientific Research Applications
4-Fluoro-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The sulfonamide group can also interact with enzymes involved in folate synthesis, further contributing to its antimicrobial activity.
Comparison with Similar Compounds
4-Fluoro-2-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-Fluoronitrobenzene: Lacks the sulfonamide group, making it less effective as an antimicrobial agent.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of a sulfonamide group, leading to different chemical properties and applications.
1-Fluoro-2-nitrobenzene: Similar structure but lacks the sulfonamide group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZNPWFQQBVGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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